molecular formula C25H34N2O5S B2698985 4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide CAS No. 922022-59-1

4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide

Cat. No.: B2698985
CAS No.: 922022-59-1
M. Wt: 474.62
InChI Key: DJGDMERRNLMUFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C25H34N2O5S and its molecular weight is 474.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

One area of application for compounds structurally related to the requested chemical is in photodynamic therapy for cancer treatment. Compounds with similar structural features have been synthesized and characterized for their photophysical and photochemical properties, demonstrating potential as Type II photosensitizers. These compounds show good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for use in photodynamic therapy for cancer treatment due to their ability to generate singlet oxygen upon light activation, which can selectively destroy cancer cells (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Antimicrobial Activities

Compounds bearing structural similarities have been synthesized and evaluated for their anticancer and antimicrobial properties. For instance, novel compounds have shown significant activity against various cancer cell lines, indicating their potential as anticancer agents. Additionally, these compounds have been tested for their antimicrobial activities, demonstrating effectiveness against a range of bacterial and fungal strains, suggesting their potential use in treating infectious diseases (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).

Carbonic Anhydrase Inhibition for Therapeutic Applications

Another significant application area is the development of carbonic anhydrase inhibitors. Research into related sulfonamide-based compounds has shown strong inhibition of therapeutically relevant human carbonic anhydrases, indicating potential applications in treating conditions like glaucoma, edema, epilepsy, and certain cancers. The primary sulfonamide functionality facilitates the construction of complex ring systems like oxazepine, which act as enzyme prosthetic zinc-binding groups, highlighting the versatility of these compounds in medicinal chemistry (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-ethoxy-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O5S/c1-7-31-22-11-9-20(14-18(22)4)33(29,30)26-19-8-10-21-23(15-19)32-16-25(5,6)24(28)27(21)13-12-17(2)3/h8-11,14-15,17,26H,7,12-13,16H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGDMERRNLMUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CCC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.